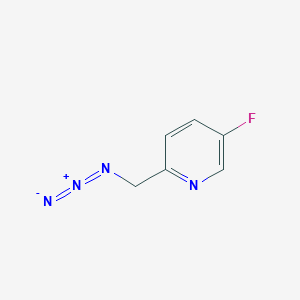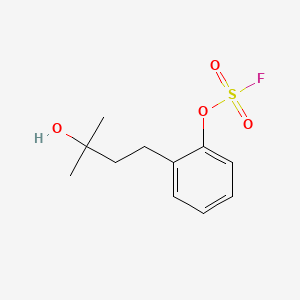
2-(3-Hydroxy-3-methylbutyl)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is known for its distinctive combination of a phenyl ring, a hydroxy-methylbutyl side chain, and a fluoranesulfonate group, which contribute to its diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate typically involves the reaction of 2-(3-hydroxy-3-methylbutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoranesulfonate group can be reduced to form a sulfonic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbutyl)phenyl fluoranesulfonate.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)phenyl sulfonic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-methylbutyl side chain and fluoranesulfonate group play crucial roles in its biological activity. The hydroxy group can form hydrogen bonds with target proteins, while the fluoranesulfonate group can interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate can be compared with other similar compounds such as:
2-(3-hydroxy-3-methylbutyl)phenol: Lacks the fluoranesulfonate group, resulting in different chemical and biological properties.
Phenyl fluoranesulfonate: Lacks the hydroxy-methylbutyl side chain, leading to reduced biological activity.
The unique combination of the hydroxy-methylbutyl side chain and the fluoranesulfonate group in 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate distinguishes it from these similar compounds, contributing to its diverse applications and potential biological activity.
Eigenschaften
Molekularformel |
C11H15FO4S |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
1-fluorosulfonyloxy-2-(3-hydroxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15FO4S/c1-11(2,13)8-7-9-5-3-4-6-10(9)16-17(12,14)15/h3-6,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
LFPAQPGVCSHSNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1=CC=CC=C1OS(=O)(=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


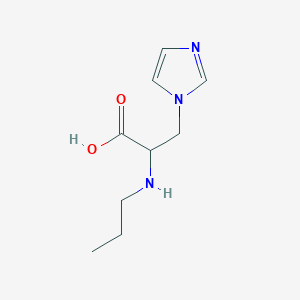
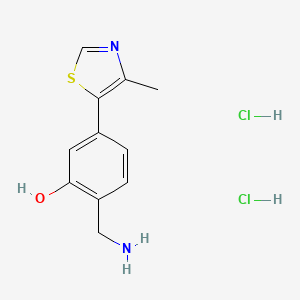
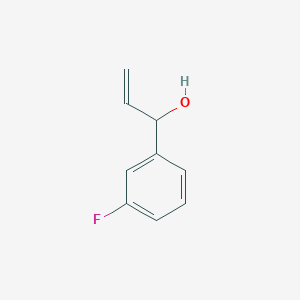
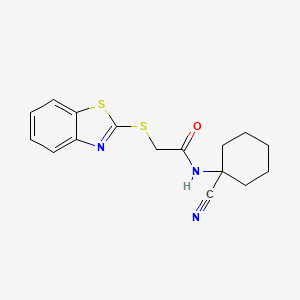
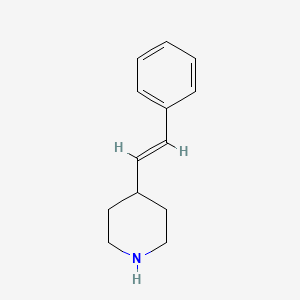
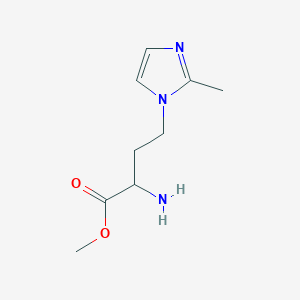
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
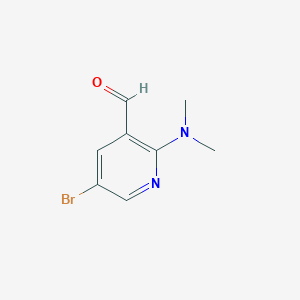
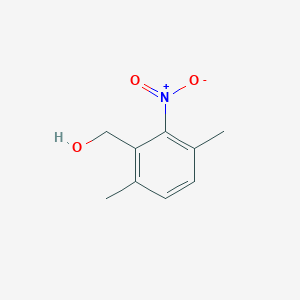
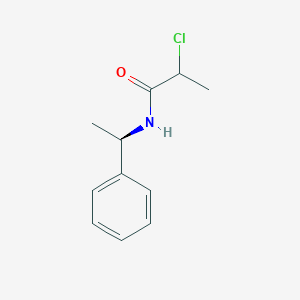
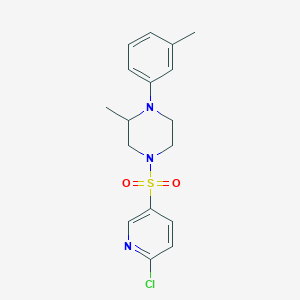
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
